molecular formula C19H19N3O5S B5977864 N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide

N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide

Numéro de catalogue B5977864
Poids moléculaire: 401.4 g/mol
Clé InChI: NSSAWMFJPWXRIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide, commonly known as BAY 41-2272, is a potent and selective activator of the soluble guanylate cyclase (sGC) enzyme. sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which is involved in a wide range of physiological processes, including blood pressure regulation, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular and pulmonary diseases.

Mécanisme D'action

BAY 41-2272 activates N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide by binding to the heme group of the enzyme and stabilizing the NO-bound form of the enzyme. This leads to the production of cyclic guanosine monophosphate (cGMP), which is a potent vasodilator and inhibitor of platelet aggregation. The activation of N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide by BAY 41-2272 is independent of NO and can overcome the NO resistance observed in certain disease states.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects. It increases cGMP levels in vascular smooth muscle cells, leading to relaxation of the smooth muscle and vasodilation. BAY 41-2272 also inhibits platelet aggregation by increasing cGMP levels in platelets. In addition, BAY 41-2272 has been shown to reduce inflammation and oxidative stress in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using BAY 41-2272 in lab experiments is its potency and selectivity for N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide. This allows for the specific activation of the NO signaling pathway and the investigation of its downstream effects. However, one limitation of using BAY 41-2272 is its relatively short half-life, which may require frequent dosing in experiments.

Orientations Futures

There are a number of future directions for the study of BAY 41-2272. One area of interest is the potential therapeutic applications of BAY 41-2272 in cardiovascular and pulmonary diseases, such as pulmonary hypertension and heart failure. Another area of interest is the investigation of the downstream effects of N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide activation by BAY 41-2272, particularly in the areas of platelet aggregation, inflammation, and oxidative stress. Finally, the development of more potent and selective N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide activators may lead to the development of new therapies for a wide range of diseases.

Méthodes De Synthèse

BAY 41-2272 can be synthesized using a multi-step organic synthesis approach. The synthesis starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form 6-chloro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride. This intermediate is then reacted with potassium cyanide to form 6-cyano-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride. The final step involves the reaction of 6-cyano-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride with 3-(diethylamino)sulfonyl)-4-fluoroaniline to form BAY 41-2272.

Applications De Recherche Scientifique

BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hypertension, reduce pulmonary artery pressure, and increase cardiac output in animal models. BAY 41-2272 has also been shown to improve vascular function and reduce blood pressure in hypertensive rats.

Propriétés

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-22(4-2)28(24,25)15-7-5-6-13(8-15)19(23)21-16-10-18-17(26-12-27-18)9-14(16)11-20/h5-10H,3-4,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSAWMFJPWXRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.